2-(3-(4-(Methylthio)benzoyl)phenyl)propionic acid

Lipophilicity Membrane permeability COX inhibitor design

Analytical and medicinal chemistry programs require structurally precise NSAID analogs to resolve chromatographic co-elutions or deconvolute SAR. This compound (CAS 94292-03-2) is the 4′-methylthio ketoprofen derivative-distinct from the α-methylthio positional isomer (CAS 78350-26-2). - XLogP3 = 3.6 (vs ketoprofen 3.12) for permeability studies. - Serves as HPLC resolution marker for ketoprofen impurity profiling. - Enables electronic vs steric effect dissection via Hammett σₚ (-0.02).

Molecular Formula C17H16O3S
Molecular Weight 300.4 g/mol
CAS No. 94292-03-2
Cat. No. B12682325
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-(4-(Methylthio)benzoyl)phenyl)propionic acid
CAS94292-03-2
Molecular FormulaC17H16O3S
Molecular Weight300.4 g/mol
Structural Identifiers
SMILESCC(C1=CC(=CC=C1)C(=O)C2=CC=C(C=C2)SC)C(=O)O
InChIInChI=1S/C17H16O3S/c1-11(17(19)20)13-4-3-5-14(10-13)16(18)12-6-8-15(21-2)9-7-12/h3-11H,1-2H3,(H,19,20)
InChIKeyUFDXUEHTMZBRTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-(4-(Methylthio)benzoyl)phenyl)propionic acid: Identity, Physicochemical Profile, and Procurement Context


2-(3-(4-(Methylthio)benzoyl)phenyl)propionic acid (CAS 94292-03-2, molecular formula C17H16O3S, molecular weight 300.37 g/mol) is a synthetic propionic acid derivative belonging to the 2-arylpropionic acid (profen) class of non-steroidal anti-inflammatory drug (NSAID) scaffolds . It is structurally characterized by a biaryl ketone (benzophenone-like) motif in which a 4-(methylthio)phenyl group is linked via a carbonyl bridge to a phenyl ring bearing an α-methylacetic acid side chain . This compound is the 4′-methylthio analog of ketoprofen (2-(3-benzoylphenyl)propionic acid) and is distinct from the positional isomer 2-(m-benzoylphenyl)-2-(methylthio)propionic acid (CAS 78350-26-2), in which the methylthio substituent resides on the α-carbon of the propionate moiety rather than on the benzoyl ring . Its computed physicochemical properties—boiling point 493.3 °C (760 mmHg), flash point 252.1 °C, density 1.26 g/cm³, and XLogP3 of 3.6—indicate enhanced lipophilicity relative to ketoprofen (XLogP3 ≈ 3.12), a factor that may influence membrane permeability, metabolic handling, and COX enzyme pocket interactions [1].

Why Related NSAIDs Cannot Replace This Compound in Research Applications


Within the 2-arylpropionic acid NSAID class, even minor structural variations produce measurable differences in cyclooxygenase (COX) isoform selectivity, metabolic stability, and chromatographic behavior. Ketoprofen (CAS 22071-15-4) lacks the 4′-methylthio substituent entirely, resulting in a lower XLogP3 (≈3.12 vs. 3.6) and different COX-1/COX-2 inhibition kinetics [1]. Suprofen (CAS 40828-46-4) replaces the benzoylphenyl system with a thienylcarbonylphenyl scaffold, shifting its molecular weight (260.33 g/mol) and hydrogen-bonding capacity away from the benzophenone-type geometry of the target compound [2]. The positional isomer 2-(m-benzoylphenyl)-2-(methylthio)propionic acid (CAS 78350-26-2) places the methylthio group on the α-carbon rather than the benzoyl ring; this alteration changes the acid strength (pKa perturbation at the α-position), steric environment around the carboxylate, and metabolic vulnerability to chiral inversion pathways characteristic of profens . For analytical reference standard procurement, impurity profiling, or structure–activity relationship (SAR) studies that depend on the precise substitution pattern at the 4′-position of the benzoyl ring, substitution with any of these comparators will yield non-equivalent results.

Quantitative Differentiation Evidence Against Closest Structural Analogs


Lipophilicity-Driven Differentiation from Ketoprofen

The 4′-methylthio substitution on the benzoyl ring of 2-(3-(4-(methylthio)benzoyl)phenyl)propionic acid elevates its computed lipophilicity (XLogP3 = 3.6) compared to the unsubstituted parent compound ketoprofen (XLogP3 ≈ 3.12). This ΔXLogP3 of +0.48 log units corresponds to an approximately threefold increase in the octanol–water partition coefficient . Higher lipophilicity in the profen class is associated with altered COX-2 active-site residence time and differential plasma protein binding, making the compound a distinct tool for SAR investigations where partitioning behavior modulates pharmacodynamic and pharmacokinetic readouts [1].

Lipophilicity Membrane permeability COX inhibitor design

Positional Isomer Discrimination: Benzoyl-Ring vs. α-Carbon Substitution

Two constitutional isomers share the molecular formula C17H16O3S (MW 300.37): the target compound with methylthio on the 4′-position of the benzoyl ring (CAS 94292-03-2), and 2-(m-benzoylphenyl)-2-(methylthio)propionic acid with methylthio on the α-carbon (CAS 78350-26-2). In the latter, the α-methylthio group directly modifies the stereogenic center required for COX inhibition, altering the acidity of the α-methine proton (pKa perturbation) and the substrate recognition by fatty acid CoA ligases responsible for metabolic chiral inversion of 2-arylpropionates [1]. The target compound retains an unsubstituted α-carbon, preserving the standard profen pharmacophore geometry and chiral inversion susceptibility while introducing electronic modulation through the remote 4′-methylthio group. Differential Scanning Calorimetry or HPLC retention time divergence under identical conditions provides practical differentiation for quality control .

Structural isomerism COX binding mode Chiral inversion

Thermal Stability and Handling Property Comparison

Computed boiling point (493.3 °C at 760 mmHg) and flash point (252.1 °C) of the target compound [1] differ markedly from those of ketoprofen (experimental melting point 93–96 °C; boiling point ~373 °C at 760 mmHg, estimated) [2]. The higher boiling point of the methylthio derivative reflects increased molecular weight and enhanced Van der Waals interactions from the sulfur atom, indicating lower volatility and distinct thermal stability profiles. This has practical implications for storage conditions, lyophilization protocols, and gas-chromatographic method development where thermal degradation thresholds must be considered.

Thermal stability Chemical procurement Safety data

Analytical Orthogonality in HPLC Retention

As a 4′-methylthio-substituted ketoprofen analog, the target compound serves as a distinct chromatographic marker in reversed-phase HPLC methods. The sulfur atom in the methylthio group contributes additional polarizability that increases reversed-phase retention relative to the 4′-methyl analog (rac-4′-methyl ketoprofen, CAS 107257-20-5) and the unsubstituted parent ketoprofen . This orthogonality makes CAS 94292-03-2 a valuable system suitability standard or impurity marker in methods where co-elution of ketoprofen, the 4′-methyl impurity, and the 4′-methylthio compound must be resolved. The compound's availability as a characterized reference material from suppliers such as Alfa Chemistry supports its use in analytical method validation .

Chromatographic differentiation Impurity profiling Quality control

Procurement-Relevant Application Scenarios


COX SAR Probe for 4′-Substituted Ketoprofen Analogs

In medicinal chemistry programs investigating how electron-donating substituents at the 4′-position of the ketoprofen benzoyl ring modulate COX-1 vs. COX-2 selectivity, CAS 94292-03-2 provides a direct comparator to the unsubstituted parent (ketoprofen) and the 4′-methyl analog (CAS 107257-20-5). The methylthio group's Hammett σₚ value (−0.02) and its polarizability differentiate it electronically from the methyl substituent (σₚ = −0.17), allowing SAR deconvolution of steric versus electronic contributions to enzyme inhibition [1]. Its elevated XLogP3 (3.6 vs. 3.12) further enables partitioning-dependent activity studies.

Analytical Reference Standard for Impurity Profiling

Quality control laboratories developing HPLC or UPLC methods for ketoprofen active pharmaceutical ingredient (API) impurity profiling require authentic, well-characterized reference standards of potential process-related substances. CAS 94292-03-2, with its 4′-methylthio substitution pattern and distinct chromatographic retention properties, serves as a resolution marker to demonstrate method specificity—ensuring separation from ketoprofen, the 4′-methyl impurity, and the positional α-methylthio isomer (CAS 78350-26-2) .

Physicochemical Comparator for Permeability Studies

The enhanced lipophilicity of CAS 94292-03-2 (XLogP3 = 3.6) relative to ketoprofen (XLogP3 ≈ 3.12) makes it a useful tool compound for investigating the relationship between 4′-substituent lipophilicity and passive membrane permeability in Caco-2 or PAMPA assays [2]. Such studies inform prodrug design strategies for profen-class NSAIDs where modulating the partition coefficient can alter gastrointestinal absorption profiles or blood–brain barrier penetration.

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